molecular formula C14H13IN5NaO6S B1175881 trimezon CAS No. 156410-30-9

trimezon

Cat. No.: B1175881
CAS No.: 156410-30-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimezon (CAS 156410-30-9) is a chemical compound for research applications. Please note: extensive scientific literature is available for a similarly named compound, trimetazidine , and the following description is based on that well-documented research. Trimetazidine is a cytoprotective agent with a primary research focus on cardiovascular metabolism. Its main characterized mechanism of action is the selective inhibition of the enzyme long-chain 3-ketoacyl coenzyme A thiolase (LC 3-KAT), which shifts energy substrate use from fatty acid oxidation to glucose oxidation. This metabolic modulation reduces oxygen consumption during ATP synthesis, decreases intracellular acidosis, and limits the accumulation of sodium and calcium ions, which is particularly relevant under ischemic conditions . In pre-clinical and clinical research, trimetazidine has been investigated for its potential benefits in stable coronary artery disease, where it has been studied as an add-on therapy to improve exercise capacity and reduce angina attacks. Research has also explored its role in chronic heart failure for improving left ventricular function and exercise tolerance . It is critical to emphasize that a systematic review of its application in healthy individuals concluded that there is no data supporting a positive effect on physical performance or post-exercise recovery, and its use is associated with the development of relatively common adverse effects . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

CAS No.

156410-30-9

Molecular Formula

C14H13IN5NaO6S

Synonyms

trimezon

Origin of Product

United States

Chemical Synthesis and Derivatization of Trimezon

Synthetic Methodologies for Trimezon Compound Production

Specific synthetic methodologies for the production of "this compound" (CAS 156410-30-9) scaffolds are not explicitly described in the available literature. General approaches to azasteroid synthesis often involve strategies such as ring contraction, ring expansion, ring opening and closing, intramolecular Diels-Alder reactions, or electrocyclization. fiu.edu However, these general methods are not specifically attributed to the synthesis of "this compound."

Detailed classical organic synthetic routes specifically for "this compound" (CAS 156410-30-9) scaffolds are not provided in the current search findings. The synthesis of azasteroids generally presents challenges, often requiring oxidative cleavage of steroidal rings to incorporate nitrogen atoms. fiu.edu

Information on the application of green chemistry principles to the synthesis of "this compound" (CAS 156410-30-9) is not available in the provided search results.

Specific biocatalytic or enzymatic approaches for the functionalization of "this compound" (CAS 156410-30-9) are not detailed in the available literature. While biocatalysis is an emerging field for sustainable chemical synthesis, its application to this specific compound is not reported in the current findings.

Precursor Chemistry and Intermediate Characterization in this compound Synthesis

Detailed information regarding the specific precursor chemistry and characterization of intermediates involved in the synthesis of "this compound" (CAS 156410-30-9) is not provided in the available search results.

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design and synthesis of derivatives and analogues of "this compound" (CAS 156410-30-9) are not explicitly discussed in the provided literature. While azasteroid analogues are often synthesized to explore various biological activities, specific examples or methodologies for "this compound" derivatives are not detailed. fiu.edunih.gov

Stereochemical Control and Regioselectivity in this compound Compound Formation

Specific details pertaining to stereochemical control and regioselectivity in the formation of "this compound" (CAS 156410-30-9) are not available in the provided search results. The synthesis of complex steroidal structures, including azasteroids, often involves intricate control over stereochemistry and regioselectivity to achieve desired molecular architectures. rsc.orgmdpi.com

Data Tables: Due to the lack of specific detailed research findings on the synthesis and derivatization of "this compound" (CAS 156410-30-9) in the provided information, no data tables can be generated.

Advanced Molecular Structure Elucidation and Computational Characterization of Trimezon

Spectroscopic Techniques for Trimezon Molecular Architecture Determination

Spectroscopic methods are fundamental for deciphering the intricate structural features and identifying the functional groups present within a chemical compound. For this compound, various spectroscopic techniques have provided critical insights into its molecular composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in the structural assignment of this compound. Detailed analysis, particularly through Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Heteronuclear Single Quantum Coherence (HSQC) experiments, has revealed significant structural elements. The ¹³C NMR spectrum and HSQC data indicated the presence of five non-protonated carbons. researchgate.net These signals, observed at δ C 99.0, 106.3, 151.6, 163.6, and 164.3, were attributed to a 3,4,5,6-tetrasubstituted α-pyrone skeleton, which includes one carbonyl carbon and four sp² carbons. researchgate.net

Further insights into the molecule's olefinic regions were obtained from proton NMR data. Two distinct olefinic proton signals were identified at δH 6.42 (1H, dq, J = 15.4, 1.3 Hz) and δH 6.51 (1H, dq, J = 15.4, 1.3 Hz), corresponding to a carbon chemical shift of δ C 121.4. researchgate.net The substantial coupling constant of 15.4 Hz between these two olefinic protons is a key indicator, establishing a trans geometric configuration for the Δ⁷⁽⁸⁾ double bond within the this compound structure. researchgate.net

Table 1: Selected NMR Spectroscopic Data for this compound

Spectroscopic TechniqueChemical Shift (δ) / Coupling Constant (J)Assignment / Structural FeatureReference
¹³C NMR / HSQCδ C 99.0, 106.3, 151.6, 163.6, 164.3Five non-protonated carbons of a 3,4,5,6-tetrasubstituted α-pyrone skeleton (one carbonyl, four sp² carbons) researchgate.net
¹H NMRδH 6.42 (1H, dq, J = 15.4, 1.3 Hz)Olefinic proton researchgate.net
¹H NMRδH 6.51 (1H, dq, J = 15.4, 1.3 Hz)Olefinic proton researchgate.net
Coupling ConstantJ = 15.4 Hztrans geometric configuration for Δ⁷⁽⁸⁾ olefinic protons researchgate.net

Mass Spectrometry (MS) for this compound Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular mass of a compound and providing characteristic fragmentation patterns that aid in structural elucidation. However, specific detailed mass spectrometry data, including molecular ion peaks (m/z) or characteristic fragmentation ions, for the immunostimulator "this compound" of the 8-aza-D-homogonan series were not explicitly reported or readily available in the provided research findings.

Vibrational Spectroscopy (IR and Raman) for this compound Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, offers invaluable information regarding the presence and nature of functional groups within a molecule. For this compound, the IR absorption spectrum has been analyzed, revealing several key functional group indicators. researchgate.net The spectrum showed an absorption band at 3545 cm⁻¹, suggesting the presence of hydroxyl groups. researchgate.net A band at 1668 cm⁻¹ indicated the presence of conjugated carboxyl ester functionalities, and a band at 1568 cm⁻¹ was attributed to olefinic groups. researchgate.net

In addition to IR data, Ultraviolet (UV) spectroscopy provided complementary information. UV maxima were observed at approximately 222 nm and 325 nm, which further supported the presence of an α-pyrone substructure within the this compound molecule. researchgate.net While Raman spectroscopy is another crucial vibrational technique for molecular characterization, sioc-journal.cn specific Raman spectroscopic data for this compound were not found in the available literature.

Table 2: Key Vibrational and Electronic Spectroscopic Data for this compound

Spectroscopic TechniqueWavenumber / WavelengthAssignment / Functional GroupReference
IR Absorption3545 cm⁻¹Hydroxyl group researchgate.net
IR Absorption1668 cm⁻¹Conjugated carboxyl ester researchgate.net
IR Absorption1568 cm⁻¹Olefinic group researchgate.net
UV Maxima222 nm, 325 nmα-pyrone substructure researchgate.net

X-ray Crystallography for Solid-State Structural Analysis of this compound and its Complexes

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline state. This technique provides high-resolution insights into bond lengths, bond angles, and the intricate intermolecular interactions that govern crystal packing. Despite its importance in establishing absolute molecular structures, specific data from X-ray crystallography for this compound (of the 8-aza-D-homogonan series) or its complexes were not found in the provided research findings. This suggests that, as of the available information, a complete solid-state structural analysis via X-ray crystallography for this specific compound has not been reported or was not accessible.

Chiroptical Properties and Stereoisomeric Analysis of this compound Compounds

Chiroptical properties, which include techniques such as optical rotation and circular dichroism (CD) spectroscopy, are fundamental for understanding the stereochemistry and determining the absolute configuration of chiral molecules. Given that this compound is described as belonging to an 8-azasteroidal structure, which inherently implies the potential for chirality, the analysis of its chiroptical properties would be highly significant for a complete stereoisomeric characterization. However, specific information regarding the chiroptical properties or detailed stereoisomeric analysis of this compound was not available in the provided research findings.

Theoretical and Computational Chemistry of this compound

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, play an increasingly vital role in modern chemical research. These approaches can predict and elucidate various molecular properties, reaction mechanisms, and intermolecular interactions at an atomic and electronic level. They serve as powerful complements to experimental data, offering insights into electronic structure, conformational preferences, and the prediction of spectroscopic parameters. Despite the broad applicability of computational chemistry in structural and mechanistic studies, specific theoretical or computational chemistry investigations focusing on the immunostimulator "this compound" (of the 8-aza-D-homogonan series) were not found in the provided search results.

Compound Names and PubChem CIDs

Chemical Reactivity and Mechanistic Studies of Trimezon

Reaction Kinetics and Thermodynamics of Trimezon Transformations

Specific reaction kinetics and thermodynamic parameters for transformations involving "this compound" are not extensively detailed in the provided search results. While general principles of reaction kinetics and thermodynamics are fundamental to understanding chemical processes mdpi.comscribd.com, no specific data, such as rate constants, activation energies, or enthalpy and entropy changes for "this compound" transformations, were identified.

Investigation of this compound Interactions with Inorganic and Organic Substrates

Limited information regarding the interactions of "this compound" with inorganic and organic substrates is available. One mention refers to "trimezin molecules on the Au(111) surface" being investigated using scanning tunneling microscopy, leading to the formation of ordered structures where the molecules are oriented both parallel and perpendicular to the surface scribd.com. It is important to note the slight spelling difference ("trimezin" vs. "this compound") in this context. However, comprehensive studies detailing "this compound's" interactions with a broad range of inorganic and organic substrates are not found in the provided information.

Compound Names and PubChem CIDs

Trimezon in Advanced Materials Science and Engineering

Trimesic Acid as a Monomer in Polymer Synthesis

Trimesic acid's trifunctional nature allows it to act as a cross-linking agent or a central node in the synthesis of complex polymer architectures. mdpi.com This capability has led to the development of novel polymers with tailored properties for various applications.

The polymerization involving trimesic acid often proceeds through condensation reactions, where the carboxylic acid groups react with other functional groups, such as amines or alcohols, to form amide or ester linkages, respectively. mdpi.com For instance, trimesic acid can undergo an amide coupling reaction with other monomers to form complex polymer structures. mdpi.com

The kinetics of these polymerization reactions are influenced by several factors, including the reactivity of the co-monomers, the reaction temperature, and the presence of catalysts. The stoichiometry of the reactants plays a crucial role in determining the molecular weight and the degree of cross-linking in the final polymer. For example, in the synthesis of disulphide cross-linked polymers for potential drug delivery applications, the molar ratio of trimesic acid to other monomers is carefully controlled to achieve the desired polymer characteristics. mdpi.com

Research into the synthesis of trimesic acid-based polymers has explored various techniques to control the polymerization process and the resulting material properties. These methods aim to produce polymers with specific morphologies and functionalities. mdpi.com

The incorporation of trimesic acid into copolymers and polymer blends is a strategy to enhance the properties of existing materials or to create new materials with unique functionalities. As a trifunctional monomer, trimesic acid can introduce branching and cross-linking, which can significantly impact the mechanical and thermal properties of the resulting polymer.

In one study, trimesic acid was used to synthesize disulphide cross-linked polymers. mdpi.com This was achieved by first reacting trimesic acid with (triphenylmethyl) thioethylamine to form a monomer, which was then polymerized. mdpi.com The resulting polymers, generated with different molar ratios, exhibited varying morphologies, from spherical and loose to tight patterns, as observed through scanning electron microscopy. mdpi.com These structural differences, dictated by the copolymer composition, influence the material's properties and potential applications, such as in drug delivery systems for poorly soluble drugs. mdpi.com

Trimesic Acid as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Trimesic acid is a cornerstone ligand in the field of coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs). alkemist.org Its three carboxylate groups can coordinate with metal ions to form extended, porous, three-dimensional structures. nih.gov These MOFs have exceptionally high surface areas and tunable pore sizes, making them promising materials for a variety of applications. nih.gov

The synthesis of trimesic acid-based MOFs typically involves solvothermal or hydrothermal methods, where trimesic acid and a metal salt are heated in a solvent. nih.govacs.org This process leads to the crystallization of the MOF structure. The choice of metal ion, solvent, and reaction conditions can significantly influence the resulting MOF's topology and properties. fgcu.eduresearchgate.net

A variety of metal ions have been successfully incorporated into trimesic acid-based MOFs, including zinc (Zn²⁺), copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺). nih.govacs.orgfrontiersin.org For example, the reaction of zinc chloride with trimesic acid in the presence of amino-alcohols has been shown to produce a series of new zinc-trimesate MOFs with unique network topologies. acs.org

Characterization of these MOFs is carried out using a range of techniques. X-ray diffraction is used to determine the crystalline structure, while techniques like Fourier-transform infrared spectroscopy (FT-IR) confirm the coordination of the trimesic acid ligand to the metal centers. fgcu.edu Thermal gravimetric analysis (TGA) is employed to assess the thermal stability of the frameworks. iucr.org

Synthesis and Properties of Various Trimesic Acid-Based MOFs
MOFMetal IonSynthesis MethodKey PropertiesReference
Zn-BTCZinc (Zn²⁺)SolvothermalCrystalline nature with a specific surface area of 502.63 m²/g. nih.gov
Cu-BTCCopper (Cu²⁺)SolvothermalHighly porous honeycomb-shaped structure with a specific surface area of 768.39 m²/g. nih.gov
Fe-BTCIron (Fe³⁺)SolvothermalSemi-gel like feature with a specific surface area of 92.4 m²/g. nih.gov
MIL-96 (Al)Aluminum (Al³⁺)Hydrothermal, Microwave, Electrochemical, etc.Effective in fluoride (B91410) and heavy metal removal, as well as in the elimination of volatile organic compounds (VOCs) and CO₂. frontiersin.org

A defining feature of trimesic acid-based MOFs is their high porosity and large surface area, which are critical for their application in gas storage, separation, and catalysis. nih.gov The Brunauer-Emmett-Teller (BET) method is commonly used to measure the specific surface area of these materials. fgcu.edu

For instance, a copper-trimesic acid MOF (Cu-BTC) prepared in ethanol (B145695) was found to have a BET surface area of approximately 850 m²/g. fgcu.edu The porosity of these MOFs can be tuned by altering the synthesis conditions. The choice of metal salt and solvent during preparation has been shown to affect the resulting porosity and optical properties of TMA-Cu MOFs. fgcu.edu

The adsorption characteristics of these MOFs are also of significant interest. They have been investigated for the adsorption of various gases, including carbon dioxide, as well as for the removal of heavy metals from contaminated soil. nih.govrsc.org The high surface area and the presence of active metal sites contribute to their excellent adsorption capacities. nih.gov Studies have shown that Cu-BTC exhibits a high capacity for stabilizing heavy metals, particularly lead, in soil. nih.gov

Surface Chemistry and Adsorption Phenomena of Trimesic Acid Molecules

The surface chemistry of trimesic acid and its adsorption onto various surfaces are important for understanding its role in nucleation, crystal growth, and as a functional component in hybrid materials. The carboxylic acid groups of trimesic acid can interact with surfaces through hydrogen bonding or electrostatic interactions.

Research has been conducted on the adsorption kinetics and isotherms of trimesic acid on surfaces like α-alumina. chemicalbook.com These studies provide insights into the thermodynamics and mechanisms of adsorption. The adsorption process is influenced by factors such as pH and temperature. chemicalbook.com Understanding these phenomena is crucial for applications where the interface between trimesic acid and another material plays a key role.

Integration of Trimezon into Functional Composite Materials

As of the current date, there are no published research findings, data, or established methodologies detailing the integration of the chemical compound "this compound" into functional composite materials. Consequently, a detailed discussion, data tables, or research findings on this specific topic cannot be provided. The exploration of "this compound" within materials science and engineering appears to be a novel area awaiting investigation.

Biochemical and Molecular Biological Research of this compound (Non-Clinical Focus)

Based on the conducted research, there is a significant lack of publicly available scientific literature detailing the specific biochemical and molecular biological research of the chemical compound "this compound" in the areas outlined. Searches for "this compound" in relation to enzyme inhibition kinetics, allosteric regulation, active site binding, modulation of cellular biochemical pathways, and interactions with nucleic acids and proteins did not yield specific data.

The available information identifies this compound as an immunostimulating agent belonging to the 8-aza-gomogonan series. However, detailed non-clinical biochemical and molecular studies that would be necessary to populate the requested sections of this article are not present in the provided search results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the biochemical and molecular biological research of this compound strictly adhering to the requested outline due to the absence of available data in the search results.

To fulfill the user's request for a detailed article, specific research studies on this compound's interactions at the molecular and biochemical level would be required. Without such data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Biochemical and Molecular Biological Research of Trimezon Non Clinical Focus

Molecular Mechanisms of Microbial Resistance Development to Trimezon

The emergence and spread of microbial resistance to antimicrobial agents like this compound, a dihydrofolate reductase inhibitor, poses a significant challenge in various fields. Understanding the molecular underpinnings of this resistance is crucial for the development of effective countermeasures. Bacteria have evolved sophisticated strategies to circumvent the inhibitory effects of this compound, primarily through genetic alterations that lead to proteomic changes. These adaptations either prevent the drug from reaching its target, modify the target itself, or inactivate the drug.

Genetic and Proteomic Adaptations in this compound-Exposed Microorganisms

Exposure of microorganisms to this compound can select for a variety of genetic and proteomic adaptations that confer resistance. These adaptations are often the result of spontaneous mutations or the acquisition of mobile genetic elements. nih.gov

One of the most significant genetic adaptations is the acquisition of horizontally transferable genes that encode for this compound-insensitive dihydrofolate reductase (DHFR) enzymes. asm.org These genes, often located on plasmids, transposons, or integrons, can be readily exchanged between different bacteria, facilitating the rapid spread of resistance. nih.govfrontiersin.org For example, various dfr genes, such as dfrA, dfrF, and dfrG, have been identified in clinically relevant bacteria. asm.orgnih.gov The proteins encoded by these genes are forms of DHFR that have a much lower affinity for this compound compared to the native bacterial enzyme, thus rendering the drug ineffective. nih.gov

In addition to acquiring new genes, bacteria can also develop resistance through mutations in their own chromosomal genes. nih.gov Mutations in the folA gene, which encodes the endogenous DHFR, can lead to amino acid substitutions that alter the enzyme's structure and reduce its binding affinity for this compound. asm.orgasm.org Furthermore, mutations in the promoter region of the folA gene can lead to the overproduction of the DHFR enzyme, effectively titrating out the drug. asm.org

Proteomic studies of this compound-exposed microorganisms reveal significant changes in the expression levels of various proteins. Beyond the overexpression of DHFR, there can be alterations in the expression of proteins involved in the folate synthesis pathway, as well as proteins associated with general stress responses. nih.govfrontiersin.org These proteomic shifts reflect the microorganism's attempt to compensate for the metabolic disruption caused by this compound and to enhance its survival in the presence of the drug. researchgate.net

Table 1: Genetic Adaptations Conferring Resistance to this compound

Adaptation TypeGenetic ElementGene(s) InvolvedMechanism of Resistance
Horizontal Gene Transfer Plasmids, Transposons, IntegronsdfrA, dfrF, dfrG, etc.Production of a this compound-insensitive dihydrofolate reductase enzyme.
Chromosomal Mutation Bacterial ChromosomefolA (DHFR gene)Alteration of the target enzyme, reducing its affinity for this compound.
Chromosomal Mutation Bacterial ChromosomePromoter of folAOverproduction of the dihydrofolate reductase enzyme.

Efflux Pump and Target Enzyme Modification as Resistance Strategies

Two key strategies that microorganisms employ to resist the effects of this compound are the active removal of the drug from the cell via efflux pumps and modifications to the target enzyme, dihydrofolate reductase (DHFR). nih.gov

Efflux Pumps:

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. berkeley.edu This process reduces the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to exert its inhibitory effect. While some efflux pumps are specific for certain compounds, multidrug resistance (MDR) efflux pumps can extrude a variety of structurally diverse molecules, contributing to resistance to multiple classes of antibiotics. caister.com The expression of these pumps can be upregulated in response to antibiotic exposure, providing an effective defense mechanism. nih.gov While efflux is a recognized mechanism for resistance to various antimicrobials, its specific role in this compound resistance is often linked to broader multidrug resistance profiles. frontiersin.org

Target Enzyme Modification:

The primary mechanism of high-level resistance to this compound is the modification of its target enzyme, dihydrofolate reductase (DHFR). nih.govpatsnap.com This modification typically occurs through point mutations in the folA gene, which encodes DHFR. These mutations result in amino acid substitutions in the enzyme, particularly in or near the active site where this compound binds. nih.govresearchgate.net

These amino acid changes can significantly decrease the binding affinity of this compound for the DHFR enzyme without critically compromising the enzyme's ability to bind its natural substrate, dihydrofolate. rsc.org For instance, a single amino acid substitution, such as Ile100-Leu in Streptococcus pneumoniae, has been shown to cause a significant increase in this compound resistance. asm.orgasm.org Often, multiple mutations accumulate in the DHFR gene, leading to even higher levels of resistance. asm.org

Table 2: Examples of Amino Acid Substitutions in Dihydrofolate Reductase (DHFR) Conferring this compound Resistance in Streptococcus pneumoniae

Original Amino AcidPositionSubstituted Amino AcidEffect on this compound Resistance
Glutamic Acid20Aspartic AcidContributes to resistance in combination with other mutations.
Proline70SerineContributes to resistance in combination with other mutations.
Glutamine81HistidineContributes to resistance in combination with other mutations.
Aspartic Acid92AlanineContributes to resistance in combination with other mutations.
Isoleucine100LeucineResults in a significant increase in resistance.
Leucine135PhenylalanineContributes to resistance in combination with other mutations.

This table is based on findings reported in research on Streptococcus pneumoniae. asm.org

Advanced Analytical Methodologies for Trimezon Quantification and Profiling

Chromatographic Separations of Trimezon and its Related Substances

Chromatographic techniques are fundamental for separating this compound from its impurities, metabolites, and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

The development of a robust HPLC method for this compound would be critical for its quantification in various matrices. A reversed-phase HPLC method would likely be the most suitable approach. The following table outlines a potential set of parameters for such a method.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterSuggested Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would need to be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for routine analysis.

Gas Chromatography (GC) for Volatile this compound Forms and Impurities

For the analysis of any volatile impurities or degradation products of this compound, Gas Chromatography would be the method of choice. A potential GC method could be developed with the following parameters:

Table 2: Hypothetical GC Method Parameters for this compound-Related Volatile Compounds

ParameterSuggested Conditions
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-MS, GC-MS)

To achieve a more comprehensive analysis and structural elucidation of this compound and its related substances, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be indispensable. These techniques provide not only separation but also mass information, which is crucial for the identification of unknown compounds.

Electrochemical Detection Methods for this compound Quantification

Electrochemical methods could offer a sensitive and selective alternative for the quantification of this compound, particularly if the molecule possesses electroactive functional groups. Techniques such as cyclic voltammetry could be used to study the redox behavior of this compound, and more sensitive techniques like differential pulse voltammetry or square wave voltammetry could be developed for its trace-level quantification.

In-Situ Spectroscopic Techniques for Real-time this compound Reaction Monitoring

For monitoring the synthesis or degradation of this compound in real-time, in-situ spectroscopic techniques would be highly valuable. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Raman spectroscopy, coupled with a reaction vessel via a probe, could provide continuous information on the changes in the chemical structure and concentration of this compound and other reactants or products throughout a chemical process.

Environmental Fate and Degradation Pathways of Trimezon

Biotic Degradation and Biodegradability of Trimezon

Biotic degradation, involving the action of living organisms, is a crucial process in the breakdown of triazine herbicides in the environment. Microorganisms such as bacteria and fungi play a pivotal role in metabolizing these compounds, often using them as a source of nitrogen. nih.gov

Microbial Metabolism of this compound Compounds

The microbial metabolism of triazine herbicides has been extensively studied, with numerous bacterial strains capable of degrading these compounds isolated from contaminated soils. mdpi.comnih.gov A key finding in the microbial degradation of s-triazines was the discovery of specific metabolic pathways that lead to the complete mineralization of these compounds. nih.gov

For many triazine herbicides like atrazine (B1667683), the initial step in microbial degradation is often a hydrolytic dechlorination, converting the parent compound to its hydroxy-analogue (e.g., atrazine to hydroxyatrazine). nih.gov This is followed by the sequential removal of the alkylamino side chains. nih.gov These reactions ultimately lead to the formation of cyanuric acid, which can be further metabolized by some microorganisms into ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov

Several bacterial species have been identified that can utilize atrazine and other triazines as their sole nitrogen source. asm.org The genes encoding the enzymes responsible for these degradation pathways are often located on plasmids, which can be transferred between different bacterial species, facilitating the spread of this metabolic capability in the environment. nih.gov

Enzymatic Degradation by Environmental Microorganisms

The microbial degradation of triazine herbicides is facilitated by a series of specific enzymes. The enzymes involved in the upper pathway of atrazine degradation, for example, are well-characterized and belong to the amidohydrolase superfamily. mdpi.comnih.gov

The key enzymes and their functions in the degradation of atrazine by the well-studied bacterium Pseudomonas sp. strain ADP are:

AtzA (Atrazine Chlorohydrolase): This enzyme catalyzes the initial and rate-limiting step, the hydrolytic dechlorination of atrazine to hydroxyatrazine. nih.govasm.org

AtzB (Hydroxyatrazine Ethylaminohydrolase): This enzyme is responsible for the removal of the ethylamino side chain from hydroxyatrazine to form N-isopropylammelide. asm.org

AtzC (N-Isopropylammelide Isopropylaminohydrolase): This enzyme completes the upper pathway by removing the isopropylamino group from N-isopropylammelide, yielding cyanuric acid. asm.org

Some bacteria possess an alternative initial enzyme, TrzN , which has a broader substrate range than AtzA and can also initiate the degradation of atrazine. nih.gov

Following the formation of cyanuric acid, another set of enzymes (AtzD, AtzE, and AtzF) is responsible for the cleavage of the triazine ring and its complete mineralization to ammonia and carbon dioxide. nih.gov The activity of these enzymes can be influenced by environmental factors, such as the presence of other nitrogen sources, which can repress the expression of the genes encoding these enzymes. nih.gov

Environmental Persistence and Mobility Studies of this compound

The environmental persistence and mobility of triazine herbicides are critical factors in determining their potential for environmental contamination, particularly of water resources.

Persistence:

The persistence of a herbicide is often expressed as its half-life (the time it takes for 50% of the initial amount to dissipate). The half-life of triazine herbicides in soil can vary widely, from a few weeks to several months, depending on a range of factors including soil type, pH, organic matter content, temperature, and microbial activity. nih.govresearchgate.net For atrazine, the half-life in soil is typically around 60 days. acs.org

In general, conditions that favor microbial activity, such as warm, moist soils with a neutral pH, tend to decrease the persistence of triazine herbicides due to enhanced biodegradation. researchgate.net Conversely, in dry, cold, or very acidic or alkaline soils, persistence can be longer. researchgate.net

Mobility:

The mobility of a pesticide refers to its potential to move within the environment, particularly its propensity to leach through the soil profile and contaminate groundwater. The mobility of triazine herbicides is influenced by their chemical properties (such as water solubility and adsorption characteristics) and the properties of the soil (such as texture, organic matter content, and pH).

Triazine herbicides are considered to have moderate to high mobility in many soil types. researchgate.net Their relatively high water solubility and moderate adsorption to soil particles contribute to their potential for leaching. researchgate.net The extent of leaching is generally greater in sandy soils with low organic matter content compared to clay soils with high organic matter, as the latter provide more binding sites for the herbicide molecules. researchgate.net Due to their persistence and mobility, triazine herbicides and their degradation products are frequently detected in both surface water and groundwater in agricultural areas. nih.govusgs.gov

The following table summarizes the key environmental fate characteristics of Atrazine as a representative triazine herbicide:

PropertyValue/CharacteristicInfluencing Factors
Soil Half-Life ~60 daysSoil type, pH, organic matter, temperature, moisture, microbial activity
Primary Degradation Pathways Microbial degradation, Hydrolysis, PhotolysisPresence of degrading microorganisms, pH, sunlight exposure
Key Degradation Products Hydroxyatrazine, Deethylatrazine, Deisopropylatrazine, Cyanuric acidDegradation pathway (biotic vs. abiotic)
Mobility in Soil Moderate to HighSoil texture, organic matter content, pH, rainfall/irrigation
Potential for Leaching Significant, especially in sandy soilsSoil properties, application rate, climatic conditions

In-depth Scientific Article on "this compound" Cannot Be Generated Due to Lack of Available Research

Following a comprehensive review of publicly accessible scientific literature, it has been determined that there is insufficient detailed, authoritative information to construct a thorough and scientifically accurate article on the chemical compound "this compound" that would align with the specific and technical outline provided.

The existing body of research on "this compound" is limited, primarily identifying it as an immunostimulatory agent within the 8-aza-D-homogonan class of compounds. This information is largely confined to foundational studies on its immunological effects, with a significant absence of in-depth research into the specific areas requested.

The outlined sections for the article require detailed data and research findings that are not available in the public domain. Specifically:

Emerging Research Directions and Future Outlook for Trimezon Chemistry

Sustainable Production and Lifecycle Assessment of Trimezon Compounds:Information regarding the sustainable production methods or a lifecycle assessment for "this compound" is not present in the available scientific and technical publications.

Due to this critical lack of specific, detailed, and verifiable scientific information across all the required sections of the proposed article, it is not possible to generate content that would meet the user's request for a thorough, informative, and scientifically accurate article. Attempting to create the article would result in a piece that is speculative and lacks the necessary scientific foundation and data-rich content.

Q & A

Q. How to integrate machine learning for predicting this compound’s off-target effects?

  • Methodological Answer : Train models on chemical descriptor databases (e.g., PubChem, ChEMBL) using features like molecular weight, logP, and pharmacophore motifs. Validate predictions with high-throughput screening assays. Apply Automatic Documentation and Mathematical Linguistics criteria for algorithmic transparency .

Tables for Quick Reference

Research Stage Key Methodological Tools Relevant Evidence
Experimental DesignFINER criteria, PICO framework
Data Contradiction AnalysisMeta-analysis, comparative replication
Chemical CharacterizationHPLC-MS, NMR, accelerated aging studies
Multi-Omics IntegrationOrthogonal validation, spike-in controls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.